An In-depth Technical Guide to 1-(Methylthio)ethanethiol (CAS 31331-53-0)
An In-depth Technical Guide to 1-(Methylthio)ethanethiol (CAS 31331-53-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(methylthio)ethanethiol, a unique dithioacetal with emerging relevance in various scientific domains. From its fundamental chemical properties to its potential applications in medicinal chemistry, this document synthesizes current knowledge to empower researchers and drug development professionals in their work with this intriguing molecule.
Introduction: Unveiling a Niche Dithioacetal
1-(Methylthio)ethanethiol, with the CAS number 31331-53-0, is an unsymmetrical dithioacetal that has garnered interest primarily as a flavoring agent due to its distinct thiamine-like odor.[1] However, the structural motif of a dithioacetal, particularly in smaller, acyclic forms, presents a compelling area of exploration for medicinal chemists and drug designers.[2] This guide moves beyond its organoleptic properties to delve into the core chemistry of 1-(methylthio)ethanethiol, its synthesis, reactivity, and prospective applications in the pharmaceutical sciences. While extensive research on this specific molecule is still emerging, by examining the broader class of dithioacetals and related sulfur compounds, we can elucidate its potential and provide a framework for future investigation.
Physicochemical Properties and Identification
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in a laboratory setting. 1-(Methylthio)ethanethiol is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 31331-53-0 | [4] |
| Molecular Formula | C₃H₈S₂ | [4] |
| Molecular Weight | 108.23 g/mol | [5] |
| Boiling Point | 131-132 °C at 760 mmHg | [3] |
| Flash Point | 34.44 °C (94.00 °F) | [3] |
| Density | 1.016 g/cm³ (predicted) | [4] |
| Refractive Index | 1.522 - 1.528 @ 20°C | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol.[3] | |
| Vapor Pressure | 10.7 mmHg @ 25°C (predicted) | [4] |
| logP (o/w) | 1.669 (estimated) | [3] |
| pKa | 9.76 (predicted) | [6] |
Synonyms: This compound is also known by several other names, including:
Synthesis of 1-(Methylthio)ethanethiol: A Proposed Protocol
Reaction Principle: The synthesis involves the sequential acid-catalyzed nucleophilic addition of two different thiols to an aldehyde. The formation of the hemithioacetal intermediate is a key step, followed by the substitution of the hydroxyl group by the second thiol.
Figure 1. Proposed Synthesis Workflow.
Step-by-Step Methodology:
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Reaction Setup: To a stirred solution of acetaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid).
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First Thiol Addition: Slowly add methanethiol (1 equivalent) to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining the temperature at 0 °C. Stir for 1-2 hours to allow for the formation of the hemithioacetal intermediate.
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Second Thiol Addition: Subsequently, add ethanethiol (1 equivalent) to the reaction mixture.
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Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-(methylthio)ethanethiol.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the oxidation of the thiols.
-
Stepwise addition of the thiols can favor the formation of the unsymmetrical dithioacetal over the symmetrical byproducts, although a statistical mixture is still possible.
-
The acid catalyst is essential to activate the carbonyl group of the aldehyde for nucleophilic attack by the thiols.
Reactivity Profile
The reactivity of 1-(methylthio)ethanethiol is primarily dictated by the two sulfur atoms and the adjacent C-H bond.
A. Oxidation: Similar to other thiols and sulfides, 1-(methylthio)ethanethiol is susceptible to oxidation. Mild oxidizing agents will likely oxidize the thiol group to a disulfide. Stronger oxidizing agents can lead to the formation of sulfoxides and ultimately sulfonic acids at both sulfur centers.
Figure 2. Oxidation Pathways.
B. Hydrolysis and Deprotection: Dithioacetals are generally stable under basic and neutral conditions but can be hydrolyzed back to the corresponding carbonyl compound under acidic conditions, often in the presence of a thiophile such as HgCl₂ or with oxidizing agents.[9] This reactivity is fundamental to their use as protecting groups for aldehydes.
Figure 3. Hydrolysis of 1-(Methylthio)ethanethiol.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methylthio group (-SCH₃) protons. - A quartet for the methine proton (-CH(SH)SCH₃). - A doublet for the methyl group (-CH₃) protons. - A broad singlet for the thiol proton (-SH). The chemical shift of the SH proton can vary depending on concentration and solvent. |
| ¹³C NMR | - A signal for the methylthio carbon (-SCH₃). - A signal for the methine carbon (-CH(SH)SCH₃). - A signal for the methyl carbon (-CH₃). |
| Mass Spec. | - The molecular ion peak (M⁺) at m/z = 108. - Characteristic fragmentation patterns involving the loss of SH, SCH₃, and other fragments. |
| IR Spec. | - A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. - C-H stretching absorptions just below 3000 cm⁻¹. - C-S stretching absorptions in the fingerprint region (600-800 cm⁻¹). |
Applications in Drug Development and Medicinal Chemistry
The dithioacetal moiety is a versatile functional group in medicinal chemistry. While 1-(methylthio)ethanethiol itself has not been extensively studied as a therapeutic agent, its structural features suggest several potential applications.
A. Disulfide Bond Isostere: One of the most promising applications of the dithioacetal motif is as a stable isostere for the disulfide bond in peptides and proteins.[10] Disulfide bridges are crucial for maintaining the three-dimensional structure and biological activity of many peptides, but they are susceptible to reduction in vivo. Replacing a disulfide bond with a dithioacetal linkage can enhance the metabolic stability of a peptide drug candidate without drastically altering its conformation.
Figure 4. Dithioacetal as a Disulfide Bond Surrogate.
B. Modulator of Physicochemical Properties: The inclusion of a small, lipophilic dithioacetal like 1-(methylthio)ethanethiol into a drug candidate can modulate its physicochemical properties, such as lipophilicity (logP), which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
C. Precursor for Bioactive Compounds: Dithioacetals can serve as synthetic intermediates for the preparation of a variety of other functional groups, making them valuable building blocks in the synthesis of complex bioactive molecules.
Safety and Handling
Detailed toxicological data for 1-(methylthio)ethanethiol is not available. However, given its structural similarity to other thiols, caution should be exercised during handling.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: The compound has a relatively low flash point and should be kept away from ignition sources.[3]
-
Odor: Thiols are known for their strong, unpleasant odors. While 1-(methylthio)ethanethiol is described as having a thiamine-like odor, it is still advisable to handle it in a way that minimizes inhalation.
-
Toxicity (Inferred): Other low molecular weight thiols can be toxic if inhaled or ingested. Assume 1-(methylthio)ethanethiol has similar potential toxicity and take appropriate precautions.
Conclusion
1-(Methylthio)ethanethiol is a molecule with a dual identity. While its current primary application is in the flavor industry, its chemical structure as an unsymmetrical dithioacetal holds significant, yet largely untapped, potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its known properties and, by drawing on the chemistry of related compounds, has illuminated potential avenues for its synthesis, derivatization, and application. As the demand for novel chemical entities with tailored properties continues to grow, it is compounds like 1-(methylthio)ethanethiol that may offer new solutions to long-standing challenges in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this and other small dithioacetals is warranted and encouraged.
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